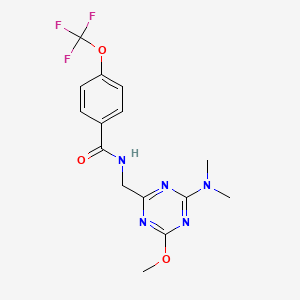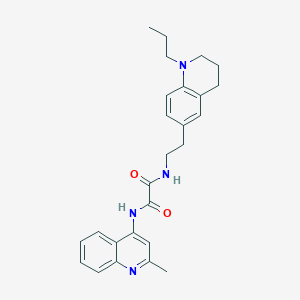
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a compound that has garnered interest in various scientific domains due to its unique chemical structure and properties. This compound features a triazinyl core substituted with dimethylamino, methoxy, and trifluoromethoxy groups, which collectively impart it with distinctive chemical characteristics.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of this compound involves a multi-step process, typically starting with the functionalization of the 1,3,5-triazine ring. Specific reactants and catalysts are required to introduce the dimethylamino and methoxy groups. The trifluoromethoxybenzamide moiety is then coupled using specific conditions that ensure high yield and purity. Common steps in this synthetic route include nucleophilic substitution and amide formation reactions.
Industrial production methods: On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to maximize yield and minimize by-products. This may involve the use of continuous flow reactors, automated synthesis platforms, and robust purification techniques such as chromatography and crystallization. Catalysts and solvents are chosen to ensure scalability and environmental compliance.
Analyse Chemischer Reaktionen
Types of reactions it undergoes: N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide can undergo several types of chemical reactions:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The triazinyl core can undergo reduction, leading to ring hydrogenation.
Substitution: Electrophilic and nucleophilic substitutions can occur on the benzamide and triazinyl rings.
Common reagents and conditions used in these reactions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Typical conditions involve controlled temperatures and pH, with specific solvents to facilitate the reactions.
Major products formed from these reactions: Oxidation reactions typically yield N-oxide derivatives. Reduction reactions can lead to partially or fully hydrogenated triazines. Substitution reactions can produce a variety of substituted analogs, depending on the nucleophiles or electrophiles used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: It serves as a potential ligand in biochemical assays and as a probe in molecular biology studies.
Industry: It is employed in the development of advanced materials, including polymers and coatings, due to its stable and versatile structure.
Wirkmechanismus
When compared to other similar compounds, such as N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide, the compound's unique trifluoromethoxy group provides distinct chemical and biological properties. The trifluoromethoxy group is known for its electron-withdrawing effects and its ability to increase metabolic stability, making N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide more advantageous in certain applications.
Vergleich Mit ähnlichen Verbindungen
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethylthio)benzamide
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxythio)benzamide
This compound, with its unique chemical structure and versatile applications, remains a topic of significant interest in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O3/c1-23(2)13-20-11(21-14(22-13)25-3)8-19-12(24)9-4-6-10(7-5-9)26-15(16,17)18/h4-7H,8H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBLFWQFKRSNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2766642.png)



![N-(2,6-dimethylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2766648.png)



![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2766657.png)

![4-acetyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2766660.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2766661.png)
![N-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2766664.png)

